

Therapeutic Potential of ARN 077: A Technical Guide

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Compound of Interest

Compound Name: ARN 077

Cat. No.: B10828027

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Abstract

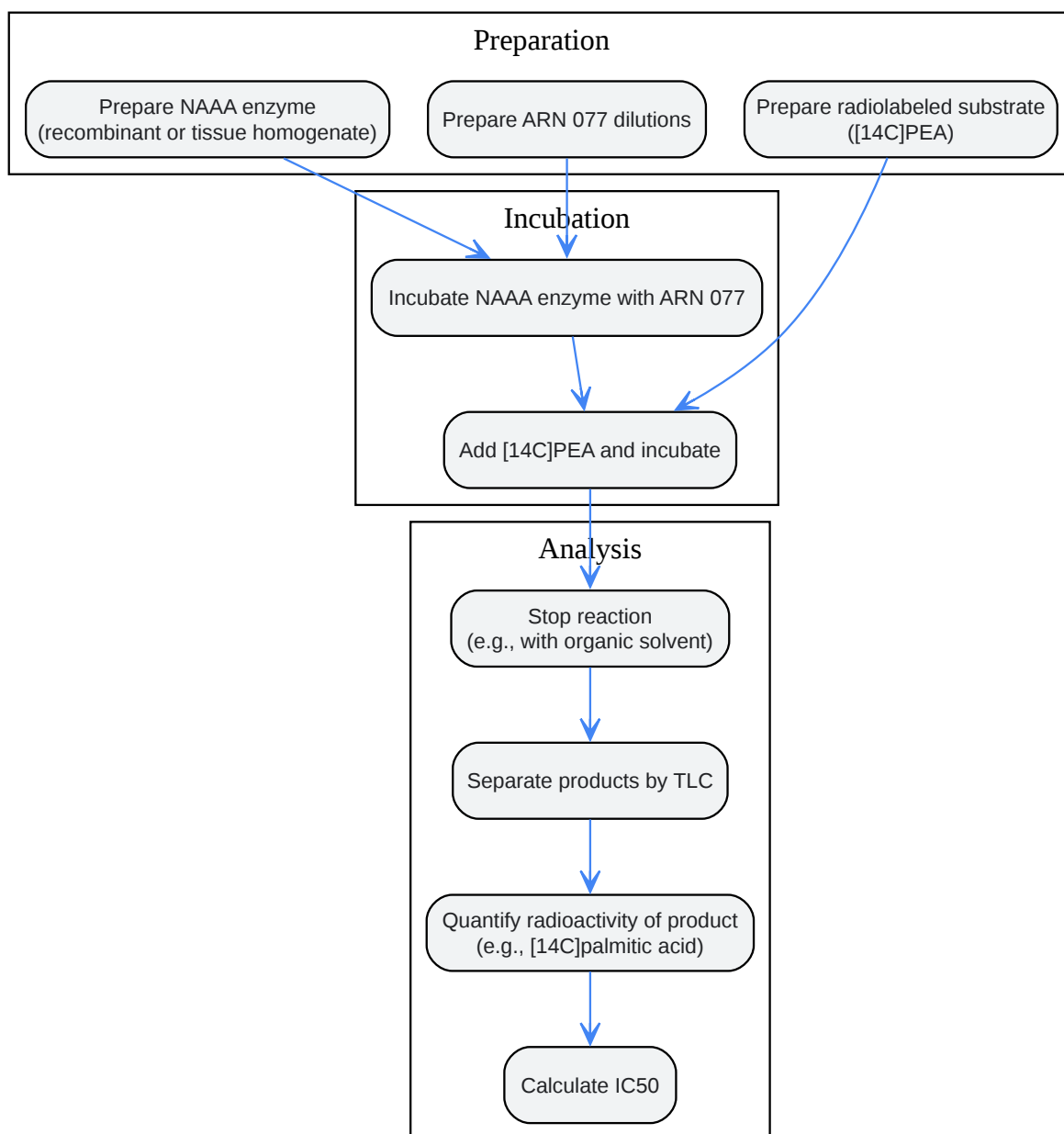
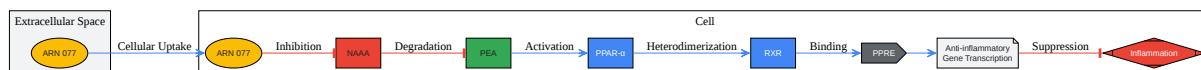
ARN 077 is a potent and selective inhibitor of N-acyl ethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA). By preventing the breakdown of PEA, **ARN 077** enhances the activation of peroxisome proliferator-activated receptor-alpha (PPAR- α), a nuclear receptor with well-established anti-inflammatory and analgesic properties. This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of **ARN 077** in inflammatory and neuropathic pain, as well as in allergic skin conditions. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development of this promising compound.

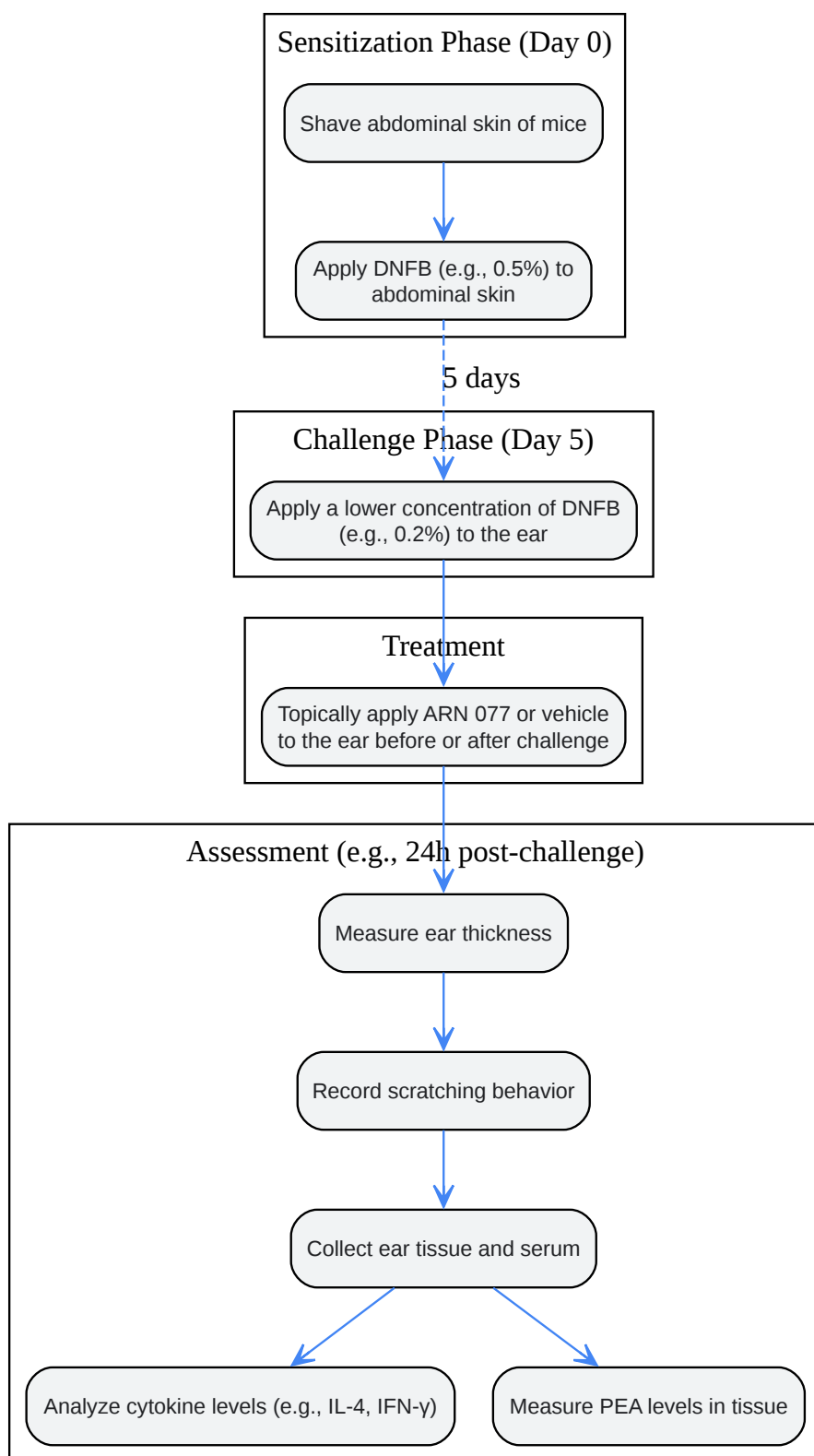
Mechanism of Action

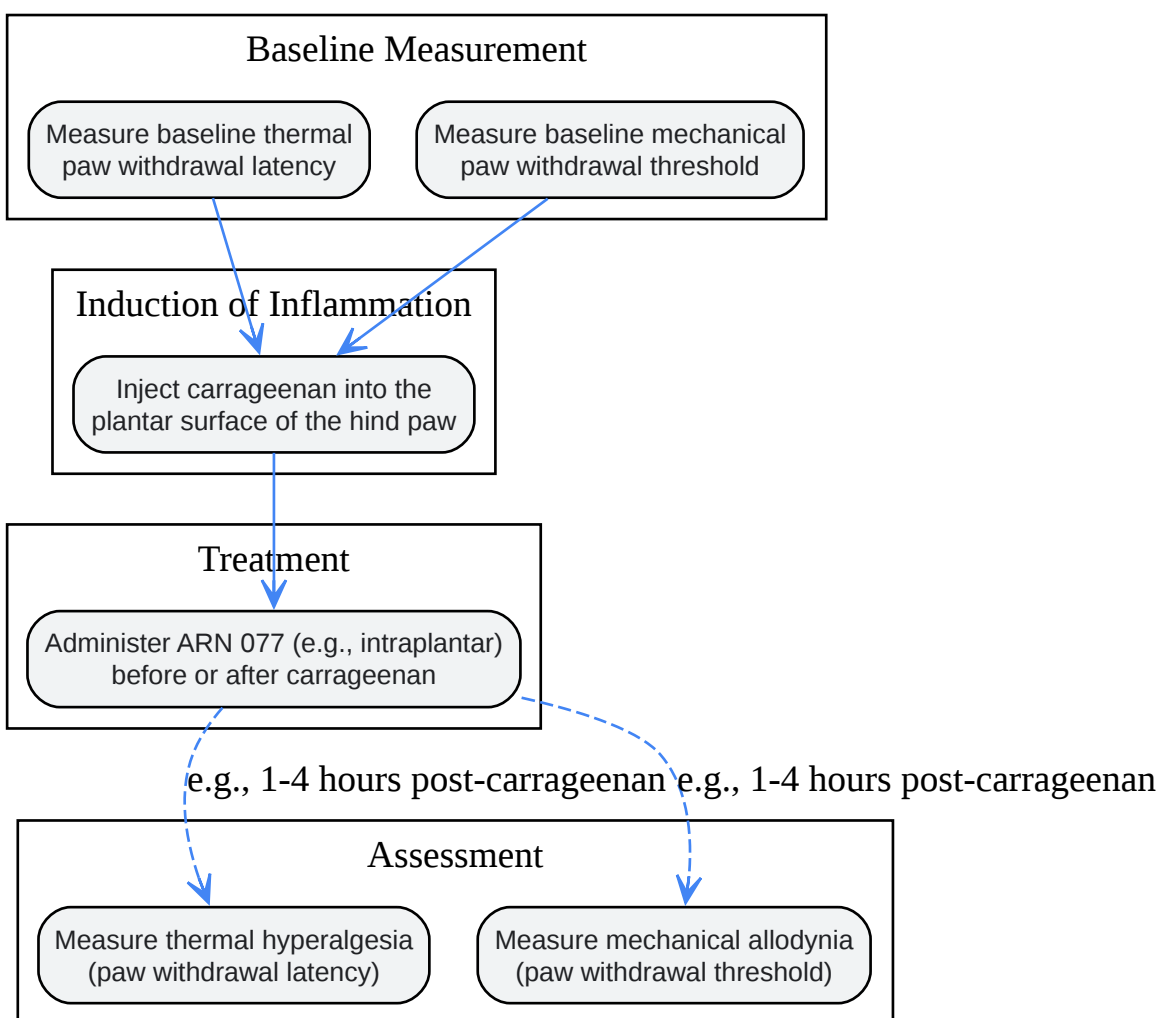
ARN 077 is a potent and selective, reversible, and non-competitive inhibitor of N-acyl ethanolamine acid amidase (NAAA).[1] It exhibits a strong inhibitory activity against human NAAA with an IC₅₀ of 7 nM and rat NAAA with an IC₅₀ of 50 nM.[2] The primary mechanism of action of **ARN 077** involves the inhibition of NAAA, which leads to an increase in the tissue levels of its substrate, palmitoylethanolamide (PEA). PEA is an endogenous agonist of the nuclear receptor PPAR- α . [3][4] The enhanced activation of PPAR- α by elevated PEA levels is central to the anti-inflammatory and antinociceptive effects of **ARN 077**. [3][4]

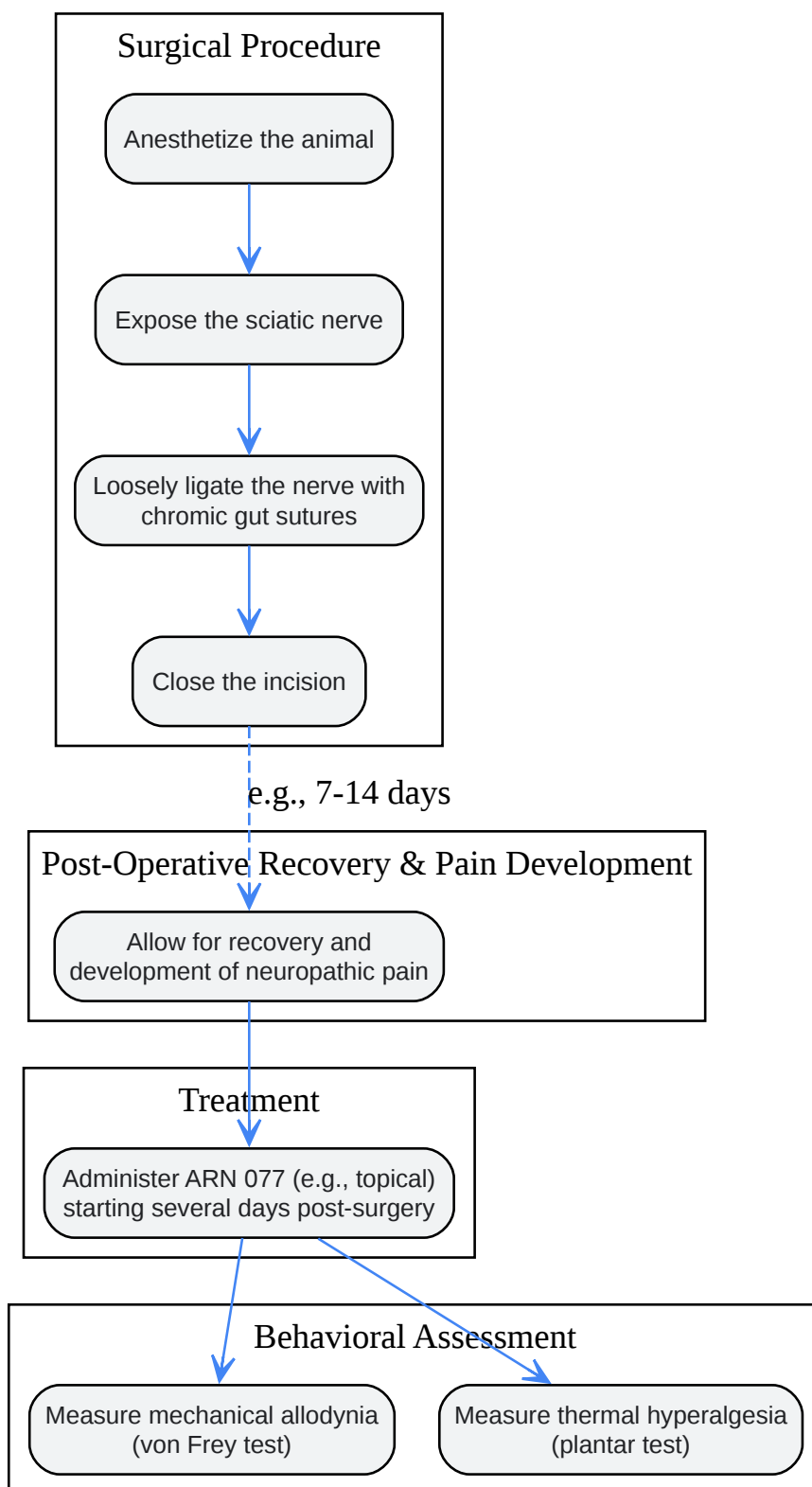
Signaling Pathway

The signaling cascade initiated by **ARN 077** is depicted below. Inhibition of NAAA by **ARN 077** leads to the accumulation of PEA, which then translocates to the nucleus and activates PPAR- α . The activated PPAR- α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of genes with anti-inflammatory functions.









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References

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- 2. researchgate.net [researchgate.net]
- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
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